molecular formula C10H13IN2O2 B124338 (4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester CAS No. 154048-89-2

(4-Iodo-pyridin-3-YL)-carbamic acid tert-butyl ester

Cat. No. B124338
M. Wt: 320.13 g/mol
InChI Key: FUKNUVWILSPUSJ-UHFFFAOYSA-N
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Patent
US09173887B2

Procedure details

A solution of Example 17A (2.16 g, 11.12 mmol) in anhydrous tetrahydrofuran (50 mL) under N2 was cooled to −78° C. and treated dropwise with 1.7 M tert-butyl lithium in pentane (16.35 mL, 27.8 mmol). The mixture was stirred at −78° C. for 15 minutes, warmed to −30° C. and stirred for 2.5 hours. The dark brick-red solution was re-cooled to −78° C. and a solution of iodine (7.06 g, 27.8 mmol) in anhydrous tetrahydrofuran (18.5 mL) was added dropwise over 20 minutes to give a thick reaction mixture that was difficult to stir. The mixture was swirled at −78° C. for 15 minutes, warmed to −30° C., stirred for 40 minutes and warmed to 0° C. The mixture was quenched by addition of H2O (100 mL) and treated with solid Na2SO3 until a constant yellow color was achieved. The mixture was diluted with ethyl acetate and the layers were separated. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous Na2SO4, filtered, and the filtrate was concentrated by rotary evaporation. Purification by chromatography on silica eluting with 10%-20% ethyl acetate in dichloromethane afforded the title compound as an amber oil which crystallized upon standing (2.32 g, 65%). MS (DCI+) m/z 321 (M+H)+.
Quantity
2.16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.35 mL
Type
reactant
Reaction Step Two
Quantity
7.06 g
Type
reactant
Reaction Step Three
Quantity
18.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11])[CH:2]=1.C([Li])(C)(C)C.CCCCC.[I:25]I>O1CCCC1>[I:25][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][C:3]=1[NH:7][C:8](=[O:14])[O:9][C:10]([CH3:11])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
2.16 g
Type
reactant
Smiles
N1=CC(=CC=C1)NC(OC(C)(C)C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
16.35 mL
Type
reactant
Smiles
CCCCC
Step Three
Name
Quantity
7.06 g
Type
reactant
Smiles
II
Name
Quantity
18.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to −30° C.
STIRRING
Type
STIRRING
Details
stirred for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The dark brick-red solution was re-cooled to −78° C.
CUSTOM
Type
CUSTOM
Details
to give a thick reaction mixture that
STIRRING
Type
STIRRING
Details
to stir
WAIT
Type
WAIT
Details
The mixture was swirled at −78° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to −30° C.
STIRRING
Type
STIRRING
Details
stirred for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 0° C
CUSTOM
Type
CUSTOM
Details
The mixture was quenched by addition of H2O (100 mL)
ADDITION
Type
ADDITION
Details
treated with solid Na2SO3 until a constant yellow color
ADDITION
Type
ADDITION
Details
The mixture was diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica eluting with 10%-20% ethyl acetate in dichloromethane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=C(C=NC=C1)NC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.